molecular formula C8H5ClN2O2 B15199776 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B15199776
M. Wt: 196.59 g/mol
InChI Key: OEMPPWFOBQZSQJ-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a halogenated heterocyclic organic compound with the molecular formula C8H5ClN2O2. This compound is part of the pyrrolopyridine family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in the construction of various organic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It has shown promise in the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • 1H-Pyrrolo[2,3-b]pyridine-4-ol

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol

Uniqueness: 5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which differentiates it from other pyrrolopyridine derivatives. This structural feature contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)3-6-5(11-7)1-2-10-6/h1-3,10H,(H,12,13)

InChI Key

OEMPPWFOBQZSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(C(=C2)C(=O)O)Cl

Origin of Product

United States

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